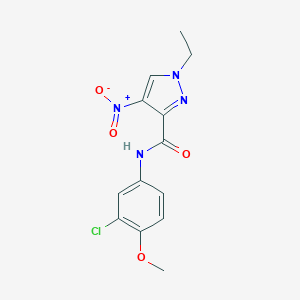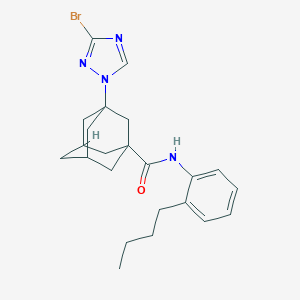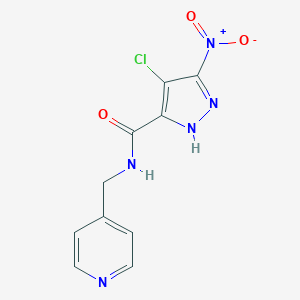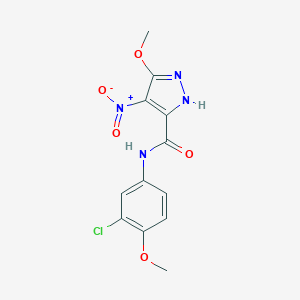![molecular formula C23H24ClNO6 B452063 [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid](/img/structure/B452063.png)
[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenoxyacetic acid moiety linked to an acridine derivative, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the chloro and ethoxy groups. Common reagents used in these reactions include chloroacetic acid, ethyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study cellular processes, enzyme interactions, and the effects of various treatments on biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the design of new therapeutic agents targeting specific diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures, known for their biological activity.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid moieties, used in various applications.
Uniqueness
What sets [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H24ClNO6 |
|---|---|
Molekulargewicht |
445.9g/mol |
IUPAC-Name |
2-[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H24ClNO6/c1-2-30-18-10-12(9-13(24)23(18)31-11-19(28)29)20-21-14(5-3-7-16(21)26)25-15-6-4-8-17(27)22(15)20/h9-10,20,25H,2-8,11H2,1H3,(H,28,29) |
InChI-Schlüssel |
DDDFVOCPOIACGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl)OCC(=O)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B451980.png)
![3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B451981.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451986.png)

![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B451989.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B451992.png)
![N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B451994.png)

![N-[1-(4-ethylphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451996.png)

![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452003.png)
